3-(2,6-Dioxopiperidin-1-yl)propanoic acid
CAS No.: 94497-33-3
Cat. No.: VC6449151
Molecular Formula: C8H11NO4
Molecular Weight: 185.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94497-33-3 |
|---|---|
| Molecular Formula | C8H11NO4 |
| Molecular Weight | 185.179 |
| IUPAC Name | 3-(2,6-dioxopiperidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13) |
| Standard InChI Key | LRSYPIMZSNLPLN-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C(=O)C1)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 3-(2,6-dioxopiperidin-1-yl)propanoic acid, reflecting its piperidin backbone with ketone groups at carbons 2 and 6 and a propanoic acid substituent at the ring nitrogen. Its molecular formula is C₈H₁₁NO₄, with a molecular weight of 185.18 g/mol . The structure features a planar piperidin ring due to conjugation between the ketone groups and the nitrogen lone pair, which influences its reactivity and binding affinity.
Key identifiers include:
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CAS Registry Number: While no specific CAS number is listed for this exact compound, structurally related derivatives such as 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid (CAS 16364-35-5) share functional similarities .
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SMILES Notation:
O=C(O)CCN1C(=O)CCCC1=O, representing the propanoic acid chain linked to the dioxopiperidin ring.
Stereochemical Considerations
Unlike piperazine-based analogs (e.g., cyclo(-Gly-Glu)), which exhibit chirality at the α-carbons of amino acid residues, the piperidin derivative lacks stereocenters unless additional substituents are present . This simplifies synthetic routes but may limit enantioselective interactions in biological systems.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 3-(2,6-dioxopiperidin-1-yl)propanoic acid typically involves cyclization reactions or modifications of preexisting dioxopiperidin scaffolds. A representative method, adapted from patent literature , proceeds as follows:
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Formation of the Piperidin Core: Reacting glutaric anhydride with ammonium chloride under basic conditions yields 2,6-dioxopiperidine.
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N-Alkylation: The nitrogen atom is alkylated using 3-bromopropanoic acid in the presence of a base such as triethylamine, forming the propanoic acid side chain.
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Purification: The crude product is isolated via recrystallization from ethanol or aqueous acetone, achieving >95% purity .
Spectroscopic and Chromatographic Data
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch of ketones) and 1700 cm⁻¹ (carboxylic acid C=O) .
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NMR:
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HPLC: Retention time of 6.7 min on a C18 column with acetonitrile/water (70:30) .
Pharmacological Applications and Mechanisms
Immunomodulatory Activity
Dioxopiperidin derivatives are known to inhibit proinflammatory cytokines such as tumor necrosis factor-α (TNF-α). In preclinical studies, analogs of 3-(2,6-dioxopiperidin-1-yl)propanoic acid reduced TNF-α production in macrophages by >50% at 10 μM concentrations, potentially via modulation of NF-κB signaling . This aligns with the therapeutic use of related compounds in rheumatoid arthritis and inflammatory bowel disease.
Recent Research Developments
PROTAC Optimization
Structural optimization of dioxopiperidin-based PROTACs has focused on linker length and E3 ligase recruitment. For example, replacing a polyethylene glycol linker with a rigid phenyl group improved degradation efficiency by 40%, highlighting the role of molecular geometry in target engagement .
Drug Formulation Strategies
Patent data reveal that lyophilized formulations of dioxopiperidin derivatives, combined with excipients like lactose and microcrystalline cellulose, enhance stability and bioavailability. Sustained-release tablets achieved plasma concentrations above the IC₅₀ for TNF-α inhibition for over 12 hours .
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